

ATPase-IN-2 chemical structure and properties

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An In-depth Technical Guide to ATPase-IN-2

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **ATPase-IN-2**, a small molecule inhibitor with dual functionality. This document is intended for researchers, scientists, and drug development professionals interested in ATPase inhibition and its potential therapeutic applications, particularly in the context of Clostridium difficile infection.

Chemical Structure and Properties

ATPase-IN-2, with the chemical name 4-(1-(4-Hydroxy-3-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-2-methoxyphenol, is a benzimidazole derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D structure of ATPase-IN-2.

Table 1: Chemical and Physical Properties of ATPase-IN-2



Property	Value	Source
CAS Number	85573-18-8	[1][2]
Molecular Formula	C22H20N2O4	[1]
Molecular Weight	376.41 g/mol	[1]
IUPAC Name	4-(1-(4-Hydroxy-3- methoxybenzyl)-1H- benzo[d]imidazol-2-yl)-2- methoxyphenol	Inferred from structure
SMILES	COC1=CC=C(C2=NC3=CC=C C=C3N2CC4=CC=C(O)C(=C4)OC)C=C1O	Inferred from structure
Appearance	Solid	[3]
Purity	>98.00%	[3]
Solubility	Soluble in DMSO, DMF, and Ethanol & DMEM	[4]
Storage	Store at -20°C for long-term	[2][3]

Biological Activity and Mechanism of Action

ATPase-IN-2 exhibits inhibitory activity against at least two distinct targets: a general ATPase and the glycohydrolase domain of Clostridium difficile toxin B (TcdB).

Table 2: Biological Activity of ATPase-IN-2

Target	Activity	Value	Source
ATPase	IC50	0.9 μΜ	[1][2]
C. difficile toxin B (TcdB) glycohydrolase activity	AC50	30.91 μΜ	[1][2]



General ATPase Inhibition

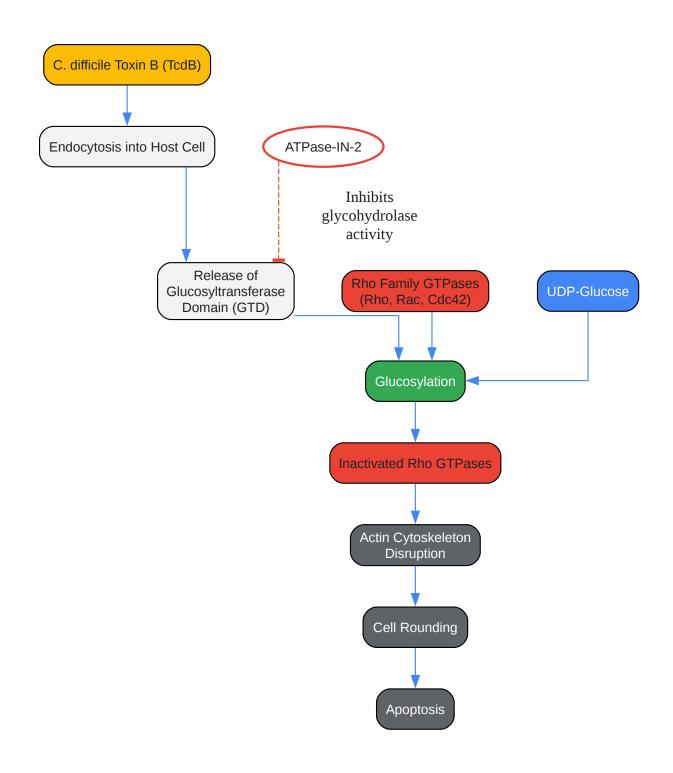
ATPase-IN-2 is a potent inhibitor of a yet-unspecified ATPase, with an IC50 value of 0.9 μΜ.[1] [2] ATPases are a broad class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes.[5] The specific ATPase inhibited by **ATPase-IN-2** has not been publicly disclosed, limiting a detailed understanding of the downstream consequences of this inhibition.

Inhibition of Clostridium difficile Toxin B (TcdB)

A significant and more specific activity of **ATPase-IN-2** is its inhibition of the glycohydrolase activity of C. difficile toxin B (TcdB), with an AC50 of 30.91 μ M.[1][2] TcdB, along with Toxin A (TcdA), are the primary virulence factors responsible for C. difficile infection (CDI), a major cause of antibiotic-associated diarrhea.

The pathogenic mechanism of TcdB involves its entry into host cells and the subsequent glucosylation of small Rho GTPases, such as Rho, Rac, and Cdc42.[6] This modification inactivates the GTPases, leading to the disruption of the actin cytoskeleton, cell rounding, and ultimately cell death.[6] The glycohydrolase activity of TcdB is an intrinsic function of its glucosyltransferase domain (GTD). In the absence of its Rho GTPase substrate, the GTD can hydrolyze its UDP-glucose co-substrate, releasing glucose. It is this glycohydrolase activity that ATPase-IN-2 inhibits. By targeting this enzymatic function, ATPase-IN-2 can potentially mitigate the cytotoxic effects of TcdB.





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Caption: Signaling pathway of C. difficile Toxin B and the inhibitory action of ATPase-IN-2.



Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of **ATPase-IN-2** are not readily available in the public domain. However, this section provides representative protocols for general ATPase activity assays and C. difficile toxin B activity assays, which can be adapted for the study of **ATPase-IN-2**.

General ATPase Inhibition Assay (Colorimetric)

This protocol is a generalized method for measuring ATPase activity by quantifying the release of inorganic phosphate (Pi) using a malachite green-based reagent.[7]

Materials:

- Purified ATPase enzyme
- ATPase-IN-2 (or other inhibitors)
- ATP solution (high purity)
- MgCl2 solution
- Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
- Malachite Green reagent
- Phosphate standard solution
- 96-well microplate
- Spectrophotometer

Procedure:

- Reaction Setup: In a 96-well plate, add the assay buffer, MgCl2, and the ATPase enzyme.
- Inhibitor Addition: Add varying concentrations of ATPase-IN-2 to the appropriate wells.
 Include a control with no inhibitor.

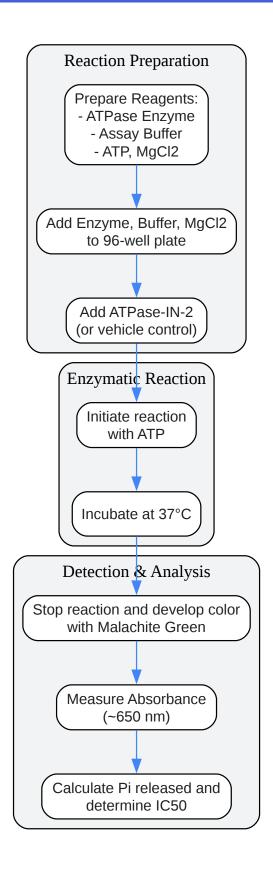
Foundational & Exploratory





- Initiate Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.
- Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
- Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the liberated inorganic phosphate.
- Measurement: After a short incubation for color development, measure the absorbance at a wavelength of ~620-650 nm using a spectrophotometer.
- Data Analysis: Create a standard curve using the phosphate standards. Calculate the amount of phosphate released in each well and determine the percent inhibition at each concentration of **ATPase-IN-2** to calculate the IC50 value.





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Caption: General workflow for an ATPase inhibition assay.



C. difficile Toxin B Glycohydrolase/Glucosyltransferase Activity Assay

This protocol describes a method to measure the glucosyltransferase activity of TcdB, which is the basis for its glycohydrolase activity. The assay monitors the transfer of a labeled glucose from UDP-glucose to a Rho GTPase substrate.[8]

Materials:

- Recombinant C. difficile Toxin B (TcdB)
- ATPase-IN-2
- Recombinant Rho GTPase (e.g., Rac1)
- UDP-[14C]Glucose (radiolabeled substrate)
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl2)
- SDS-PAGE equipment and reagents
- Phosphorimager or scintillation counter

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, TcdB, and the Rho GTPase substrate.
- Inhibitor Addition: Add varying concentrations of **ATPase-IN-2** to the reaction mixtures. Include a no-inhibitor control.
- Initiate Reaction: Start the reaction by adding UDP-[14C]Glucose.
- Incubation: Incubate the reactions at 37°C for a specific time.
- Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.



- Separation: Separate the proteins by SDS-PAGE.
- Detection: Dry the gel and expose it to a phosphor screen or excise the protein bands for scintillation counting.
- Data Analysis: Quantify the amount of radiolabeled glucose incorporated into the Rho
 GTPase. Determine the percent inhibition at each ATPase-IN-2 concentration to calculate
 the AC50 value.

Synthesis

A specific, detailed synthesis protocol for **ATPase-IN-2** (4-(1-(4-Hydroxy-3-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-2-methoxyphenol) is not publicly available. However, it belongs to the benzimidazole class of compounds. The general synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. [7][9] For **ATPase-IN-2**, a plausible synthetic route would involve the reaction of a substituted o-phenylenediamine with a substituted benzaldehyde, followed by N-alkylation with a substituted benzyl halide.

Conclusion

ATPase-IN-2 is a promising small molecule with a dual mechanism of action, inhibiting a general ATPase and the glycohydrolase activity of C. difficile toxin B. Its ability to target a key virulence factor of C. difficile makes it a valuable tool for research into novel therapeutics for CDI. Further studies are required to identify the specific ATPase inhibited by this compound and to fully elucidate its therapeutic potential. This guide provides a foundational understanding of ATPase-IN-2 for researchers and drug development professionals.

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References

• 1. researchgate.net [researchgate.net]







- 2. qlpbio.com [qlpbio.com]
- 3. Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazoles evaluated as effective H+/K+-ATPase inhibitors and anti-ulcer therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ATPase Wikipedia [en.wikipedia.org]
- 6. The glucosyltransferase activity of C. difficile Toxin B is required for disease pathogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP PMC [pmc.ncbi.nlm.nih.gov]
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